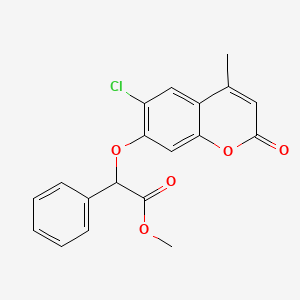![molecular formula C24H20N2OS B2999722 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313374-92-4](/img/structure/B2999722.png)
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved the confirmation of the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The molecular structures of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . For instance, the 1H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH); 13C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in various studies. For example, the synthesis of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives involved a series of reactions .Scientific Research Applications
Catalyst Development
- Bumagin et al. (2019) discussed the use of a related compound as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, which were highly active in Suzuki reactions in aqueous media. This facilitated convenient methods for synthesizing heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).
Antimicrobial and Anticancer Properties
- A study by Goněc et al. (2016) synthesized and characterized a series of N-(alkoxyphenyl)-hydroxynaphthalenecarboxamides, which demonstrated significant antimycobacterial activity and antiproliferative effects against the human THP-1 cell line. The study highlighted the importance of lipophilicity in influencing the activity of these compounds (Goněc et al., 2016).
Synthesis and Characterization of Novel Compounds
- Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives of the target compound, demonstrating their potential in dyeing polyester fabrics, as well as their antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
- Palkar et al. (2017) discussed the design and synthesis of novel analogs of the compound with antibacterial activity against various bacterial strains, further highlighting the non-cytotoxic concentrations at which these activities were observed (Palkar et al., 2017).
Pharmacological Studies
- Research by Yar and Ansari (2009) involved synthesizing derivatives of the compound and screening them for diuretic activity. They found N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide to be a particularly promising candidate (Yar & Ansari, 2009).
Corrosion Inhibition
- Farahati et al. (2019) explored the synthesis of thiazoles, including derivatives of the subject compound, and their efficacy as corrosion inhibitors for copper in acidic media. Their study combined experimental and theoretical approaches to demonstrate significant inhibition efficiencies (Farahati et al., 2019).
Mechanism of Action
The mechanism of action of similar compounds has been studied in various contexts. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using a turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-16-8-9-21(14-17(16)2)22-15-28-24(25-22)26-23(27)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDONASDRPOQRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

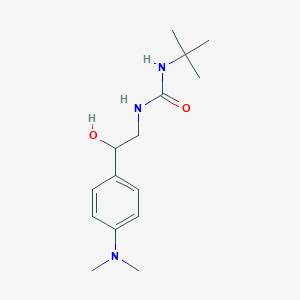
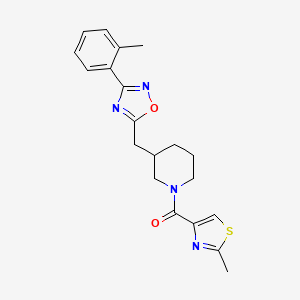
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2999643.png)
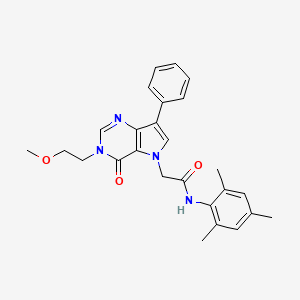
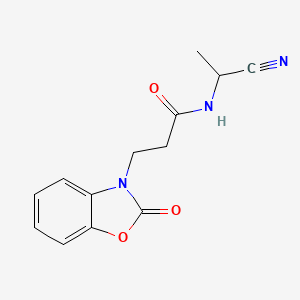
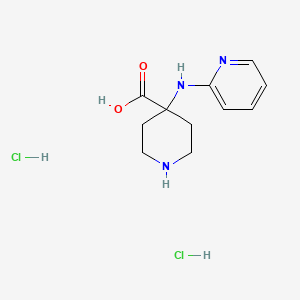
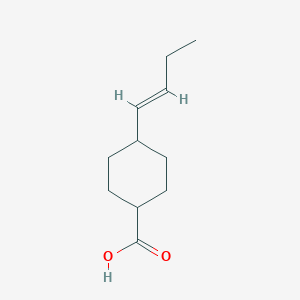
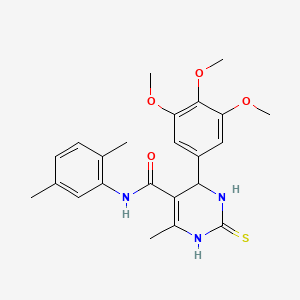

![3-(3,4-Dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2999656.png)


![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2999661.png)
